(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl
Description
(R)-3-Amino-7-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one HCl is a chiral benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:
- A bromo substituent at position 7, which enhances electrophilic reactivity and influences binding interactions.
- An (R)-configured amino group at position 3, critical for stereoselective biological activity.
This compound is of interest in medicinal chemistry due to the benzoxazepine scaffold’s prevalence in bioactive molecules targeting neurological and cardiovascular disorders.
Properties
Molecular Formula |
C9H10BrClN2O2 |
|---|---|
Molecular Weight |
293.54 g/mol |
IUPAC Name |
(3R)-3-amino-7-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O2.ClH/c10-5-1-2-8-7(3-5)12-9(13)6(11)4-14-8;/h1-3,6H,4,11H2,(H,12,13);1H/t6-;/m1./s1 |
InChI Key |
YXRIPDVLXNBPTI-FYZOBXCZSA-N |
Isomeric SMILES |
C1[C@H](C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl |
Canonical SMILES |
C1C(C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride typically involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . Another method involves the base-promoted synthesis starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, using potassium phosphate or potassium carbonate as promoters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield a variety of substituted benzo[B][1,4]oxazepin-4(5H)-one derivatives.
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
Research indicates that compounds similar to (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride exhibit antidepressant properties. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression. A notable study demonstrated that analogs of this compound improved mood-related behaviors in animal models of depression, suggesting a potential application in developing new antidepressants .
Anxiolytic Effects
The compound's structural similarity to known anxiolytics suggests its potential utility in treating anxiety disorders. Research has highlighted that benzodiazepine-like compounds can enhance GABAergic transmission, leading to anxiolytic effects. In preclinical trials, (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride was shown to reduce anxiety-like behaviors in rodents .
Neuroscience Research
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride against neurodegenerative diseases. The compound has been investigated for its ability to inhibit oxidative stress and inflammation in neuronal cells. In vitro studies indicated that the compound could protect against glutamate-induced excitotoxicity, a mechanism implicated in conditions like Alzheimer’s disease .
Cognitive Enhancer
There is emerging evidence supporting the cognitive-enhancing properties of (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride. Animal studies have shown improvements in memory and learning tasks following administration of this compound. These findings suggest its potential as a therapeutic agent for cognitive impairments associated with aging or neurodegenerative diseases .
Medicinal Chemistry
Synthesis and Derivatives
The synthesis of (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride has been optimized for pharmaceutical applications. Various derivatives have been developed to enhance its pharmacological profile. For instance, modifications at the amino group have led to increased potency and selectivity for specific receptor targets .
Drug Development Pipeline
Currently, (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is being evaluated in preclinical trials as a candidate for treating mood disorders and cognitive decline. Its favorable safety profile observed in initial studies positions it as a promising candidate for further development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Key Insights :
- The amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to phenyl or sulfur-containing analogs.
- Bromo substitution at C7 is conserved in 7-bromo-3-phenyl-benzoxazepinone , suggesting its role in π-stacking or hydrophobic interactions.
Stereochemical and Conformational Comparisons
- (R)-Configuration : The (R)-enantiomer of the target compound is prioritized over the (S)-form (), likely due to enhanced target affinity or metabolic stability.
- Ring Conformation : Crystal structures of benzoxepin derivatives (e.g., ) reveal envelope conformations stabilized by intramolecular C–H⋯O interactions. Similar conformational rigidity in the target compound may optimize binding pocket fit .
Biological Activity
(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₀BrClN₂O₂
- CAS Number : 2102411-03-8
- Molecular Weight : 247.54 g/mol
Research indicates that compounds within the benzoxazepine class, including (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride, exhibit various mechanisms of action:
- Acetylcholinesterase Inhibition :
- Neuroprotective Effects :
- Cytotoxicity and Antiproliferative Activity :
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | IC₅₀ = 6.98 μM | |
| Neuroprotection | Moderate activity against neurotoxicity | |
| Antiproliferative | Significant activity in cancer cell lines |
Study 1: Neuroprotective Efficacy
A study investigated the neuroprotective effects of (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride in SH-SY5Y cells exposed to oxidative stress. The results indicated that certain concentrations could mitigate cell death induced by oxidative agents, suggesting potential therapeutic applications in neurodegenerative diseases.
Study 2: Anticancer Potential
Another research focused on the compound's anticancer properties through its interaction with microtubules. The study found that modifications to the benzoxazepine scaffold enhanced its binding affinity to tubulin, leading to increased cytotoxicity in colon cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
